1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol
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Overview
Description
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-one with ethylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using metal hydrides like lithium aluminum hydride.
Scientific Research Applications
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating neurotransmitter activity. The compound may bind to receptors or enzymes, altering their function and leading to various physiological effects .
Comparison with Similar Compounds
1-Benzyl-4-((ethylamino)methyl)piperidin-3-ol can be compared to other piperidine derivatives, such as:
1-Benzyl-4-(methylamino)piperidin-3-ol: Similar in structure but with a methyl group instead of an ethyl group.
1-Benzyl-4-(dimethylamino)piperidin-3-ol: Contains a dimethylamino group, leading to different pharmacological properties.
1-Benzyl-4-(benzylamino)piperidin-3-ol: Features a benzyl group, which may affect its biological activity.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1-benzyl-4-(ethylaminomethyl)piperidin-3-ol |
InChI |
InChI=1S/C15H24N2O/c1-2-16-10-14-8-9-17(12-15(14)18)11-13-6-4-3-5-7-13/h3-7,14-16,18H,2,8-12H2,1H3 |
InChI Key |
NDTHGBXTJCOSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CCN(CC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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